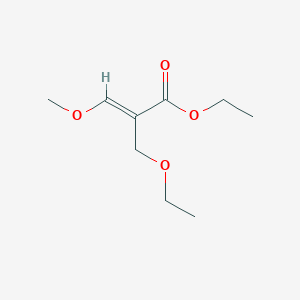
Ethyl (2E)-2-(ethoxymethyl)-3-methoxyacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-ethyl 2-(ethoxymethyl)-3-methoxyacrylate is an organic compound with a unique structure that includes an ethoxymethyl group and a methoxyacrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(ethoxymethyl)-3-methoxyacrylate typically involves the reaction of ethyl acrylate with ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of (Z)-ethyl 2-(ethoxymethyl)-3-methoxyacrylate may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing waste and improving the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-(ethoxymethyl)-3-methoxyacrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(Z)-ethyl 2-(ethoxymethyl)-3-methoxyacrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(ethoxymethyl)-3-methoxyacrylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze its transformation into active metabolites. These metabolites may interact with specific pathways in cells, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acrylate: A simpler ester with similar reactivity but lacking the ethoxymethyl and methoxy groups.
Methyl methacrylate: Another ester with a methoxy group, used in the production of polymers.
Ethyl 2-methoxyacrylate: Similar structure but without the ethoxymethyl group.
Uniqueness
(Z)-ethyl 2-(ethoxymethyl)-3-methoxyacrylate is unique due to the presence of both ethoxymethyl and methoxy groups, which confer distinct reactivity and properties. This makes it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C9H16O4 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl (E)-2-(ethoxymethyl)-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C9H16O4/c1-4-12-7-8(6-11-3)9(10)13-5-2/h6H,4-5,7H2,1-3H3/b8-6+ |
InChI Key |
NCEXFFIQEINAEO-SOFGYWHQSA-N |
Isomeric SMILES |
CCOC/C(=C\OC)/C(=O)OCC |
Canonical SMILES |
CCOCC(=COC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















